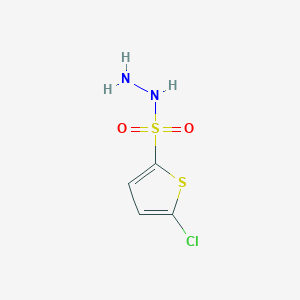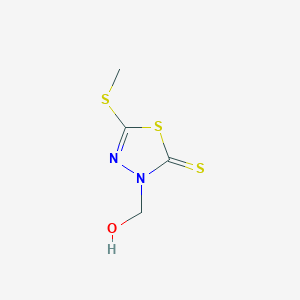
4-Methoxy-2-methylbenzyl alcohol
Descripción general
Descripción
4-Methoxy-2-methylbenzyl alcohol is a chemical compound that is related to several derivatives of 4-hydroxybenzyl alcohol. While the specific compound is not directly studied in the provided papers, its structural analogs and derivatives have been investigated for various chemical properties and reactivities. These studies provide insights into the behavior of similar compounds, which can be extrapolated to understand 4-Methoxy-2-methylbenzyl alcohol 10.
Synthesis Analysis
The synthesis of related compounds often involves the protection of alcohol groups, as seen with the introduction of a new benzyl ether-type protecting group for alcohols . Additionally, the benzylation of alcohols and phenols has been achieved using N-(4-methoxybenzyl)-o-benzenedisulfonimide, indicating a method that could potentially be adapted for the synthesis of 4-Methoxy-2-methylbenzyl alcohol .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2-methylbenzyl alcohol would include a benzene ring with a methoxy group at the para position and a methyl group at the ortho position relative to the benzyl alcohol moiety. The presence of these substituents can influence the reactivity and stability of the molecule. For instance, the introduction of methoxy groups has been shown to affect the reactivity of benzyl alcohol derivatives during photosensitized oxidation .
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been extensively studied. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters has been reported, which could provide insights into the oxidative stability of 4-Methoxy-2-methylbenzyl alcohol . Bromination reactions of dimethyl-4-methoxybenzyl alcohol derivatives have also been explored, demonstrating the influence of substituents on the aromatic nucleus .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-2-methylbenzyl alcohol can be inferred from related compounds. For instance, the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde has been studied, indicating potential reactivity under photocatalytic conditions . The deprotection of 4-methoxybenzyl protecting groups has been shown to be selective under certain conditions, which could be relevant for the purification or further reactions of 4-Methoxy-2-methylbenzyl alcohol .
Aplicaciones Científicas De Investigación
-
Preparation of Semiconductors, Nanosheets, and Nanocrystals
-
Reagent for Organic Reactions
-
Synthesis of Quinolines
-
Fragrance and Flavorant
-
Photocatalytic Oxidation Study
Propiedades
IUPAC Name |
(4-methoxy-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGOQWJOANGLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374854 | |
| Record name | 4-Methoxy-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methylbenzyl alcohol | |
CAS RN |
52289-55-1 | |
| Record name | 4-Methoxy-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52289-55-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(3,5-Dibromo-2-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B1302138.png)






